molecular formula C10H11Cl2NO2 B8019378 Ethyl 2,4-dichloro-5,6-dimethylnicotinate CAS No. 77629-52-8

Ethyl 2,4-dichloro-5,6-dimethylnicotinate

Cat. No.: B8019378
CAS No.: 77629-52-8
M. Wt: 248.10 g/mol
InChI Key: KJFHEXAQPDSFKJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5,6-dimethylnicotinate (CAS 77629-52-8) is a high-purity chemical building block designed for pharmaceutical and advanced organic synthesis research. This compound features a core nicotinate structure substituted with two chlorine atoms and two methyl groups, making it a versatile and valuable scaffold for constructing more complex molecules . Its molecular formula is C 10 H 11 Cl 2 NO 2 and it has a molecular weight of 248.11 g/mol . The specific arrangement of halogen and alkyl groups on the pyridine ring is strategically significant. The chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of amines, alkoxides, and other nucleophiles. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, offering additional sites for structural diversification. This multi-functional reactivity allows researchers to efficiently create diverse libraries of substituted pyridine derivatives, which are privileged structures in medicinal chemistry. As a result, this compound is primarily valued for its role in the discovery and development of new active substances. It is critical to handle this material with care. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. The product must be stored under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

ethyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-4-15-10(14)7-8(11)5(2)6(3)13-9(7)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFHEXAQPDSFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163841
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401163841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77629-52-8
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77629-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : Excess POCl₃ (150 mL per 67.5 g of pyridone).

  • Temperature : Reflux (105–110°C) for 3 hours.

  • Workup : Quenching with methanol at 0°C, followed by neutralization with K₂CO₃ and extraction with dichloromethane.

  • Yield : 87% after recrystallization from 2-propanol.

Key Reaction Steps:

  • Chlorination : POCl₃ replaces hydroxyl and keto groups with chlorine atoms.

  • Esterification : Methanol mediates the conversion of intermediate acid chlorides to the ethyl ester.

Mechanistic Insight :
The reaction proceeds via a two-step pathway:

  • Formation of a phosphorylated intermediate.

  • Nucleophilic displacement by chloride ions.

Alternative Synthetic Routes

Sandmeyer-Type Reactions

Aminopyridine derivatives undergo halogenation via radical or cationic pathways using copper(II) bromide and alkyl nitrites. However, this method is less efficient for ethyl 2,4-dichloro-5,6-dimethylnicotinate due to competing side reactions (e.g., acetamide formation).

Example:

  • Substrate : 2-Amino-5-cyclopropylpyridine.

  • Reagents : CuBr₂, amyl nitrite.

  • Outcome : Predominant formation of (pyridin-2-yl)acetamide (58%) instead of target bromopyridines.

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
POCl₃ ChlorinationPOCl₃, MeOH87%High yield, scalable, atmospheric pressureHandling hazardous POCl₃
Sandmeyer ReactionCuBr₂, RONO<30%Broad substrate scopeLow selectivity, side reactions
HydrogenationPd/C, H₂27%Mild conditionsRequires high-pressure H₂, low yield

Purification and Characterization

  • Recrystallization : 2-Propanol is the solvent of choice, yielding colorless crystals.

  • Chromatography : Silica gel column chromatography (EtOAc/hexane) resolves minor impurities.

  • Spectroscopy : ¹H NMR (CDCl₃) peaks at δ 1.41 (t, 3H, J=7.2 Hz), 2.30 (s, 3H), 2.49 (s, 3H).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for:

  • 5-Hydroxyomeprazole : Antiulcer agent synthesized via sulfoxide formation.

  • Terpyridine Ligands : Brominated derivatives enable coordination chemistry .

Scientific Research Applications

Ethyl 2,4-dichloro-5,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Substituents : 2,4-dichloro (electron-withdrawing) and 5,6-dimethyl (electron-donating) groups.
  • Molecular Formula: C₁₁H₁₂Cl₂NO₂ (calculated).
  • Molecular Weight : 264.12 g/mol (calculated).

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Ethyl 2,4-dichloro-5,6-dimethylnicotinate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound Not provided C₁₁H₁₂Cl₂NO₂ 264.12 (calculated) 2,4-Cl; 5,6-CH₃; ethyl ester High steric hindrance; specialized synthesis intermediate
Mthis compound Not provided C₁₀H₁₀Cl₂NO₂ 250.10 (calculated) 2,4-Cl; 5,6-CH₃; methyl ester Lower lipophilicity than ethyl analog
Ethyl 4,6-dichloro-2-methylnicotinate 120003-75-0 C₁₀H₁₀Cl₂NO₂ 234.10 (calculated) 4,6-Cl; 2-CH₃; ethyl ester Used in heterocyclic synthesis
Ethyl 4,6-dichloronicotinate 40296-46-6 C₈H₇Cl₂NO₂ 220.05 4,6-Cl; ethyl ester Versatile intermediate in agrochemicals

Physicochemical Properties

  • Lipophilicity : The 5,6-dimethyl groups in this compound enhance lipophilicity (logP ~2.8 estimated) compared to Ethyl 4,6-dichloronicotinate (logP ~2.2).
  • Thermal Stability : Methyl/ethyl esters with multiple chloro groups may decompose above 200°C, necessitating low-temperature storage .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dichloro-5,6-dimethylnicotinate, and how do reaction conditions influence yield?

The compound is typically synthesized via deoxygenative chlorination of pyridone precursors using phosphorus oxychloride (POCl₃). A modified procedure involves refluxing ethyl dioxonicotinate derivatives with POCl₃ at 106°C under inert atmosphere, followed by quenching with methanol to stabilize the product . Key factors affecting yield include:

  • Temperature control : Higher temperatures (>100°C) improve chlorination efficiency but may increase side reactions.
  • Solvent selection : Toluene or 2-propanol enhances solubility and reduces decomposition .
  • Atmosphere : Argon or nitrogen prevents oxidation of intermediates .
Synthesis Step Conditions Yield Impact
Chlorination with POCl₃106°C, anhydrous, inert gasCritical for complete conversion
Methanol quenching0°C, rapid stirringMinimizes ester hydrolysis

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using dichloromethane/hexane (2:1) is effective for separating the target compound from byproducts like ethyl tetrahydroquinoline derivatives . Recrystallization in cold methanol or ethanol further enhances purity (>95%) by removing unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • ¹H NMR : Peaks at δ 7.90 (d, J = 2.0 Hz) and 7.73 (d, J = 2.0 Hz) confirm aromatic protons.
  • ¹³C NMR : Signals at δ 162.0 (ester carbonyl) and 154.5 (chlorinated pyridine carbons) validate the core structure .
  • Melting Point : Consistent with literature (e.g., 100–101°C) ensures crystallinity .

Advanced Research Questions

Q. How can reaction optimization address scalability challenges in synthesizing this compound?

Traditional sealed-tube methods pose explosion risks and limit batch size. A scalable alternative involves:

  • Atmospheric-pressure chlorination : Replacing sealed reactors with reflux condensers reduces safety hazards .
  • Catalytic POCl₃ : Adding dimethylformamide (DMF) as a catalyst lowers reaction time and temperature .

Data Contradiction Note : While some protocols report >80% yield under sealed conditions, open systems may require iterative optimization to achieve comparable results .

Q. What strategies improve regioselectivity during alkylation or substitution reactions involving this compound?

The 2- and 4-chloro positions exhibit differing reactivity due to steric and electronic effects:

  • Electronic effects : The 4-position is more electrophilic, favoring nucleophilic substitution with amines or alkoxides.
  • Steric hindrance : Bulky reagents (e.g., tert-butylamines) selectively target the 2-position .
  • Temperature modulation : Lower temperatures (0–25°C) favor 4-substitution, while higher temperatures (60–80°C) promote 2-substitution .

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Contradictions often arise from:

  • Byproduct formation : For example, ethyl tetrahydroquinoline derivatives may form via cyclization during quenching .
  • Resolution steps :

HPLC-MS : Identifies low-abundance impurities.

DSC/TGA : Differentiates polymorphic forms or solvates.

X-ray crystallography : Confirms regiochemistry of substitution .

Q. What methodologies are recommended for studying the bioactivity of this compound derivatives?

  • Analog design : Replace chloro groups with methoxy or amino functionalities to modulate electron density and binding affinity .
  • In vitro assays : Screen for kinase inhibition or receptor antagonism (e.g., retinol-binding protein 4) using fluorescence polarization .
  • SAR tables : Correlate substituent effects with IC₅₀ values to guide lead optimization .

Data Presentation Guidelines

  • Tables : Use to compare reaction conditions, spectroscopic peaks, or bioactivity data.
  • Figures : Include annotated NMR spectra or crystal structures to highlight key features.
  • Statistical analysis : Apply Student’s t-test or ANOVA to validate reproducibility in triplicate experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-5,6-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloro-5,6-dimethylnicotinate

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